![molecular formula C10H13N3O2 B114624 N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine CAS No. 36456-90-3](/img/structure/B114624.png)
N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine
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Overview
Description
“N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached, and a dimethylacetamidine group, which is a carbon chain with two methyl groups and an amine group .
Synthesis Analysis
While specific synthesis methods for “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” are not available, similar compounds are often synthesized through various chemical reactions, including nitration, reduction, and amide formation .Molecular Structure Analysis
The molecular structure of “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” would likely be complex due to the presence of multiple functional groups. The nitrophenyl group would contribute to aromaticity, while the dimethylacetamidine group would introduce elements of polarity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on its exact structure. Nitro groups can be reduced to amines, and amides can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” would depend on its exact structure. Nitrophenyl compounds are often crystalline and moderately toxic .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXZMKAOUGQCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine |
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